J-104129: A Technical Guide to its Mechanism of Action as a Selective Muscarinic M3 Receptor Antagonist
J-104129: A Technical Guide to its Mechanism of Action as a Selective Muscarinic M3 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the mechanism of action of J-104129, a potent and selective antagonist of the muscarinic M3 acetylcholine receptor. J-104129, identified as (2R)-N-[1-(4-methyl-3-pentenyl)piperidin-4-yl]-2-cyclopentyl-2-hydroxy-2-phenylacetamide, demonstrates significant potential in the treatment of obstructive airway diseases due to its high affinity and selectivity for the M3 receptor subtype over the M2 subtype. This selectivity profile is crucial for minimizing cardiac side effects associated with non-selective muscarinic antagonists.
Core Mechanism of Action: Competitive Antagonism of the Muscarinic M3 Receptor
J-104129 functions as a competitive antagonist at the muscarinic M3 receptor. In smooth muscle, particularly in the bronchi, the M3 receptor is the primary mediator of acetylcholine (ACh)-induced contraction. By binding to the M3 receptor, J-104129 prevents ACh from binding and initiating the downstream signaling cascade that leads to bronchoconstriction.
The selectivity of J-104129 is a key feature of its pharmacological profile. It exhibits a significantly higher binding affinity for the M3 receptor compared to the M2 receptor, which is the predominant muscarinic receptor subtype in the heart. This M3-selectivity is critical for achieving bronchodilation without inducing tachycardia, a common side effect of less selective muscarinic antagonists.
Quantitative Pharmacological Data
The binding affinities and functional antagonist potencies of J-104129 have been determined through a series of in vitro and in vivo experiments. The following tables summarize the key quantitative data.
| Receptor Subtype | Ligand | Parameter | Value (nM) | Species |
| Human Muscarinic M1 | J-104129 | Ki | 19 | Human |
| Human Muscarinic M2 | J-104129 | Ki | 490 | Human |
| Human Muscarinic M3 | J-104129 | Ki | 4.2 | Human |
Table 1: In Vitro Binding Affinities of J-104129 for Human Muscarinic Receptor Subtypes.
| Tissue | Receptor | Parameter | Value (nM) | Species |
| Rat Trachea | M3 | KB | 3.3 | Rat |
| Rat Right Atria | M2 | KB | 170 | Rat |
Table 2: Functional Antagonist Potency of J-104129 in Isolated Rat Tissues.
| Experimental Model | Parameter | Value (mg/kg) | Route of Administration | Species |
| Acetylcholine-induced bronchoconstriction | ED50 | 0.58 | Oral | Rat |
Table 3: In Vivo Efficacy of J-104129 in Anesthetized Rats.
Signaling Pathways
The following diagram illustrates the canonical signaling pathway of the muscarinic M3 receptor and the point of intervention by J-104129.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of J-104129.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of J-104129 for human muscarinic M1, M2, and M3 receptors.
Materials:
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Membranes from Chinese Hamster Ovary (CHO) cells stably expressing human M1, M2, or M3 receptors.
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Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).
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Non-specific binding control: Atropine (1 µM).
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Assay buffer: 50 mM Tris-HCl, pH 7.4.
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J-104129 at various concentrations.
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Glass fiber filters.
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Scintillation counter.
Procedure:
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CHO cell membranes (20-40 µg of protein) are incubated in a final volume of 250 µL of assay buffer.
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The incubation mixture contains a fixed concentration of [³H]-NMS (e.g., 0.4 nM) and varying concentrations of J-104129.
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For determination of non-specific binding, a parallel set of incubations is performed in the presence of 1 µM atropine.
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The mixture is incubated for 60 minutes at 25°C.
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The incubation is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
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The radioactivity retained on the filters is quantified using a liquid scintillation counter.
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The IC₅₀ values (concentration of J-104129 that inhibits 50% of specific [³H]-NMS binding) are determined by non-linear regression analysis.
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The Ki values are calculated from the IC₅₀ values using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Isolated Tissue Functional Assays
Objective: To determine the functional antagonist potency (KB) of J-104129 on acetylcholine-induced contractions in isolated rat trachea (M3) and right atria (M2).
Materials:
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Male Sprague-Dawley rats.
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Krebs-Henseleit solution.
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Acetylcholine (ACh).
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J-104129.
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Organ bath system with isometric force transducers.
Procedure for Isolated Trachea (M3 activity):
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Rats are euthanized, and the tracheas are excised and cut into rings.
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Tracheal rings are suspended in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
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The rings are allowed to equilibrate under a resting tension of 1 g.
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Cumulative concentration-response curves to ACh are generated in the absence and presence of increasing concentrations of J-104129 (incubated for 30 minutes prior to ACh addition).
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The antagonist potency (KB) is calculated using the Schild equation.
Procedure for Isolated Right Atria (M2 activity):
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The right atria are dissected and mounted in organ baths containing Krebs-Henseleit solution at 32°C.
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The atria are allowed to beat spontaneously, and the atrial rate is recorded.
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Cumulative concentration-response curves to the negative chronotropic effect of ACh are obtained in the absence and presence of J-104129.
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The KB value is determined from the rightward shift of the concentration-response curves.
In Vivo Bronchoconstriction Assay
Objective: To determine the in vivo efficacy (ED₅₀) of orally administered J-104129 against acetylcholine-induced bronchoconstriction in anesthetized rats.
Materials:
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Male Sprague-Dawley rats.
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Anesthetic (e.g., pentobarbital).
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Tracheal cannula and ventilator.
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Pressure transducer to measure pulmonary resistance.
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Acetylcholine (ACh) for intravenous challenge.
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J-104129 for oral administration.
Procedure:
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Rats are anesthetized, and a tracheal cannula is inserted for artificial ventilation.
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A pressure transducer is used to monitor changes in pulmonary resistance.
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A baseline bronchoconstrictor response is established by intravenous administration of ACh.
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J-104129 is administered orally at various doses.
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At a predetermined time after J-104129 administration (e.g., 1 hour), the ACh challenge is repeated.
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The percentage inhibition of the ACh-induced increase in pulmonary resistance is calculated for each dose of J-104129.
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The ED₅₀ value (the dose of J-104129 that causes 50% inhibition of the ACh-induced bronchoconstriction) is determined from the dose-response curve.
